4-Cyclopropoxy-2-isopropylbenzamide
Description
4-Cyclopropoxy-2-isopropylbenzamide is a synthetic aromatic amide derivative characterized by a benzamide core substituted with a cyclopropoxy group at the para position and an isopropyl group at the ortho position.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-8(2)12-7-10(16-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15) |
InChI Key |
FNEGDJSTWZDZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropylbenzamide typically involves the reaction of 4-cyclopropoxybenzoic acid with isopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclopropoxy derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-isopropylbenzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Substituent Effects: 4-Hydroxybenzoic Acid
Key Differences :
- Functional Groups : 4-Hydroxybenzoic acid (4-HBA) features a hydroxyl (-OH) and carboxylic acid (-COOH) group at the para position, whereas 4-cyclopropoxy-2-isopropylbenzamide replaces -OH with a cyclopropoxy (-O-cyclopropyl) group and substitutes -COOH with an amide (-CONH-isopropyl) .
- Physicochemical Properties :
- Solubility : The hydrophilic -OH and -COOH groups in 4-HBA grant high water solubility (logP ~1.58), while the hydrophobic cyclopropoxy and isopropyl groups in the target compound likely reduce solubility.
- Acidity : 4-HBA has a pKa of ~4.5 (carboxylic acid), whereas the amide group in the target compound is less acidic (pKa ~17–20), altering reactivity in biological systems.
Functional Group Comparison: Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate
Key Differences :
- Functional Groups : This ester derivative contains a chlorobenzoyl group and an isopropyl ester, contrasting with the target compound’s amide and cyclopropoxy groups .
- Stability : Esters (e.g., the comparator compound) are prone to hydrolysis under acidic or enzymatic conditions, whereas amides (e.g., this compound) exhibit greater metabolic stability, enhancing oral bioavailability.
- Biological Activity : The comparator compound is reported to inhibit cytochrome P450 (CYP) enzymes due to its chlorobenzoyl group, while the target compound’s amide may favor interactions with proteases or kinases .
Structural Analogues in Drug Development
Procarbazine’s mechanism involves DNA alkylation, whereas this compound’s amide group could enable hydrogen bonding with biological targets, suggesting divergent therapeutic applications .
Data Table: Comparative Physicochemical and Functional Properties
Research Findings and Implications
- Substituent Bulkiness : The cyclopropoxy group in this compound may hinder enzymatic degradation compared to 4-HBA’s hydroxyl group, prolonging half-life in vivo.
- Amide vs. Ester Stability : The target compound’s amide group likely enhances stability over esters, as seen in the comparator compound’s susceptibility to hydrolysis .
- Drug Design Potential: The combination of a hydrophobic cyclopropoxy group and hydrogen-bonding amide aligns with features seen in kinase inhibitors, suggesting exploratory use in oncology or inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
